molecular formula C12H6ClF4N B1393088 2-Chloro-3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine CAS No. 1214340-21-2

2-Chloro-3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine

Cat. No. B1393088
M. Wt: 275.63 g/mol
InChI Key: AOMUTZDBLSGSDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine (CFTMP) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of ways, including synthesizing other molecules and as a catalyst in various reactions. CFTMP has been studied extensively and has been found to have a variety of biochemical and physiological effects, making it an important tool in research.

Scientific Research Applications

Synthesis of Pesticides

2,3-Dichloro-5-trifluoromethyl pyridine, a closely related compound to 2-Chloro-3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine, is extensively used in the synthesis of pesticides. This derivative has been the subject of various synthesis processes, emphasizing its significance in the agricultural chemical industry (Lu Xin-xin, 2006).

Molecular Structural Studies

Research on derivatives like 1-(4-fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has led to insights into molecular conformations and hydrogen bonding, which are crucial in understanding chemical reactivity and properties (B. K. Sagar et al., 2017).

Synthesis of Herbicides

The synthesis of specific derivatives, such as 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, is pivotal in the production of effective herbicides like trifloxysulfuron. Such compounds are significant in agricultural chemistry for controlling undesirable vegetation (Zuo Hang-dong, 2010).

Development of Anticancer Drugs

Derivatives of 2-Chloro-3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine are being explored for their potential in developing anticancer drugs. This includes studying the interaction of these derivatives with biological targets such as human alpha9 nicotinic acetylcholine receptor antagonists (P. Murthy et al., 2017).

Nucleophilic Displacement Reactions

Investigations into the nucleophilic displacement in chloro(trifluoromethyl)pyridines with amines and ammonia have revealed the activating effect of trifluoromethyl groups. This knowledge aids in understanding chemical reactions and developing new synthetic pathways (A. D. Dunn, 1999).

Synthesis of Pyridine Derivatives

Innovative methods for synthesizing poly-substituted pyridine derivatives, including those with trifluoromethyl groups, have been developed. These methods are crucial for expanding the range of available pyridine-based compounds for various applications (Zixian Chen et al., 2010).

properties

IUPAC Name

2-chloro-3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF4N/c13-11-10(7-1-3-9(14)4-2-7)5-8(6-18-11)12(15,16)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMUTZDBLSGSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CC(=C2)C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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